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Compound of Interest

Compound Name:
Cyclohexyl(4-

methylphenyl)acetonitrile

Cat. No.: B240990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of

Cyclohexyl(4-methylphenyl)acetonitrile, a compound of interest in pharmaceutical research

and development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-

MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure

accurate and reproducible analysis.

Physicochemical Properties
A summary of the key physicochemical properties of Cyclohexyl(4-methylphenyl)acetonitrile
is presented in Table 1.

Table 1: Physicochemical Properties of Cyclohexyl(4-methylphenyl)acetonitrile
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Property Value Reference

Molecular Formula C₁₅H₁₉N [1]

Molar Mass 213.32 g/mol [1]

Melting Point 56.5-57.5 °C [1]

Boiling Point (Predicted) 341.6 ± 11.0 °C [1]

Density (Predicted) 1.007 ± 0.06 g/cm³ [1]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. This protocol outlines the parameters for the analysis of Cyclohexyl(4-
methylphenyl)acetonitrile.

Experimental Protocol
a) Sample Preparation:

Accurately weigh approximately 10 mg of Cyclohexyl(4-methylphenyl)acetonitrile.

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl

acetate) to prepare a 1 mg/mL stock solution.

Perform serial dilutions as necessary to achieve a final concentration within the linear range

of the instrument.

Transfer the final solution to a 2 mL GC vial for analysis.

b) Instrumentation and Conditions: The following are recommended starting conditions and

may require optimization based on the specific instrument and column used.

Table 2: GC-MS Instrumental Parameters
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Parameter Recommended Setting

Gas Chromatograph

Column
HP-5ms (or equivalent) 30 m x 0.25 mm ID,

0.25 µm film thickness

Inlet Temperature 250 °C

Injection Volume 1 µL

Injection Mode Split (e.g., 50:1)

Carrier Gas Helium

Flow Rate 1.0 mL/min (constant flow)

Oven Temperature Program Initial: 100 °C, hold for 1 min

Ramp: 15 °C/min to 280 °C, hold for 5 min

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Mass Range 40-450 amu

Scan Mode Full Scan

Transfer Line Temp. 280 °C

Ion Source Temp. 230 °C

Expected Results
The expected retention time and major mass spectral fragments for Cyclohexyl(4-
methylphenyl)acetonitrile are summarized in Table 3. The fragmentation pattern will be

crucial for structural confirmation.

Table 3: Expected GC-MS Data for Cyclohexyl(4-methylphenyl)acetonitrile
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Parameter Expected Value

Retention Time (t R ) ~10-15 min (dependent on exact conditions)

Molecular Ion [M]⁺ m/z 213

Major Fragment Ions
m/z 158 (loss of cyclohexyl), 116 (tolyl group),

91 (tropylium ion)

GC-MS Analysis Workflow

Sample Preparation GC-MS Analysis Data Processing

Weigh Sample Dissolve in Solvent Dilute to Working Concentration Transfer to GC Vial Inject Sample Separation in GC Column Ionization and Fragmentation Mass Analysis Identify Peaks Analyze Mass Spectra Quantify

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)
Analysis
HPLC is a versatile technique for the separation, identification, and quantification of non-

volatile or thermally labile compounds. A reversed-phase HPLC method is suitable for

Cyclohexyl(4-methylphenyl)acetonitrile.

Experimental Protocol
a) Sample Preparation:

Prepare a 1 mg/mL stock solution of Cyclohexyl(4-methylphenyl)acetonitrile in acetonitrile

or methanol.

Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10-100

µg/mL).
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Filter the final solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

Table 4: HPLC Instrumental Parameters

Parameter Recommended Setting

HPLC System Agilent 1260 Infinity II or equivalent

Column C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10 µL

Detection UV at 220 nm

Expected Results
Under the specified conditions, a sharp, well-defined peak should be observed. The retention

time can be used for identification and the peak area for quantification.

Table 5: Expected HPLC Data for Cyclohexyl(4-methylphenyl)acetonitrile

Parameter Expected Value

Retention Time (t R ) ~4-8 min (dependent on exact conditions)

λ max ~220 nm

HPLC Analysis Workflow
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Sample Preparation HPLC Analysis Data Processing

Prepare Stock Solution Dilute with Mobile Phase Filter Sample Inject Sample Separation on C18 Column UV Detection Identify Peak by Retention Time Quantify by Peak Area

Click to download full resolution via product page

Caption: Workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both

¹H and ¹³C NMR should be performed for a comprehensive characterization.

Experimental Protocol
a) Sample Preparation:

Dissolve 5-10 mg of Cyclohexyl(4-methylphenyl)acetonitrile in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

b) Instrumentation and Conditions:

Table 6: NMR Spectrometer Parameters
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Parameter ¹H NMR ¹³C NMR

Spectrometer 400 MHz or higher 100 MHz or higher

Solvent CDCl₃ CDCl₃

Temperature 25 °C 25 °C

Number of Scans 16 1024 or more

Relaxation Delay 1 s 2 s

Expected Spectral Data
The expected chemical shifts for the different protons and carbons in Cyclohexyl(4-
methylphenyl)acetonitrile are provided in Tables 7 and 8.

Table 7: Expected ¹H NMR Chemical Shifts

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic (ortho to CH) ~7.3 d 2H

Aromatic (meta to CH) ~7.1 d 2H

Methine (benzylic) ~3.7 d 1H

Methyl (on phenyl) ~2.3 s 3H

Cyclohexyl ~1.0-2.0 m 11H

Table 8: Expected ¹³C NMR Chemical Shifts
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Carbon Chemical Shift (δ, ppm)

Cyano (-CN) ~120

Aromatic (quaternary) ~138, ~130

Aromatic (CH) ~129, ~128

Methine (benzylic) ~45

Cyclohexyl ~25-40

Methyl (on phenyl) ~21

NMR Analysis Logical Flow
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Sample Preparation

Data Acquisition

Spectral Interpretation

Dissolve in CDCl3 with TMS

Transfer to NMR Tube

Acquire 1H Spectrum Acquire 13C Spectrum

Analyze Chemical Shifts

Analyze Integration

Analyze Multiplicity

Correlate 1H and 13C Data

Click to download full resolution via product page

Caption: Logical flow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol
a) Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Cyclohexyl(4-methylphenyl)acetonitrile with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

b) Instrumentation and Conditions:

Table 9: FTIR Spectrometer Parameters

Parameter Recommended Setting

Spectrometer PerkinElmer Spectrum Two or equivalent

Scan Range 4000-400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 16

Sample Preparation KBr Pellet

Expected Spectral Data
The characteristic IR absorption bands for the functional groups in Cyclohexyl(4-
methylphenyl)acetonitrile are listed in Table 10.

Table 10: Expected FTIR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

C≡N (Nitrile) ~2240 Medium

C-H (Aromatic) ~3020-3080 Medium

C-H (Aliphatic) ~2850-2950 Strong

C=C (Aromatic) ~1610, ~1510 Medium

C-H bend (p-substituted) ~820 Strong

FTIR Analysis Workflow

Sample Preparation FTIR Analysis Spectral Interpretation

Grind Sample with KBr Press into Pellet Acquire Spectrum Process Data (Baseline Correction) Identify Characteristic Peaks Assign Functional Groups

Click to download full resolution via product page

Caption: Workflow for FTIR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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